molecular formula C10H16BrN3 B13075759 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine

4-bromo-1-cycloheptyl-1H-pyrazol-3-amine

Cat. No.: B13075759
M. Wt: 258.16 g/mol
InChI Key: NLGLHENNOZJQQN-UHFFFAOYSA-N
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Description

4-bromo-1-cycloheptyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H16BrN3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloheptanone with hydrazine hydrate to form the corresponding hydrazone, which is then brominated using bromine or N-bromosuccinimide (NBS) to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, azides, nitriles, and other heterocyclic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

4-bromo-1-cycloheptyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-cyclopentyl-1H-pyrazol-3-amine: A similar compound with a cyclopentyl group instead of a cycloheptyl group.

    4-chloro-1-cycloheptyl-1H-pyrazol-3-amine: A compound with a chlorine atom instead of a bromine atom.

    1-cycloheptyl-3-aminopyrazole: A compound lacking the bromine atom.

Uniqueness

4-bromo-1-cycloheptyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both a bromine atom and a cycloheptyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-cycloheptylpyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c11-9-7-14(13-10(9)12)8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H2,12,13)

InChI Key

NLGLHENNOZJQQN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

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